molecular formula C23H31N3O4 B563687 o-Desmethyl ranolazine CAS No. 172430-45-4

o-Desmethyl ranolazine

Cat. No. B563687
M. Wt: 413.518
InChI Key: JQTKNELUBGGUKI-UHFFFAOYSA-N
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Description

O-Desmethyl ranolazine is a compound with the molecular formula C23H31N3O4 . It is also known by other names such as Desmethyl Ranolazine and CVT-2514 . It is a derivative of ranolazine, a well-tolerated medication that selectively inhibits the late sodium current .


Synthesis Analysis

An enantioselective bioanalytical method using dispersive liquid–liquid microextraction (DLLME) and LC–MS/MS was developed for the chiral analysis of ranolazine (RNZ) and one of its metabolites (desmethyl ranolazine [DRNZ]) .


Molecular Structure Analysis

The molecular weight of o-Desmethyl ranolazine is 413.5 g/mol . Its IUPAC name is N - (2,6-dimethylphenyl)-2- [4- [2-hydroxy-3- (2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

The enantioselective bioanalytical method mentioned earlier was used for the chiral analysis of ranolazine and desmethyl ranolazine . The analytes were extracted from the microsomal medium by DLLME, using chloroform as the extractor solvent and acetone as the dispersive solvent .


Physical And Chemical Properties Analysis

The computed properties of o-Desmethyl ranolazine include a molecular weight of 413.5 g/mol, XLogP3-AA of 2.4, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 8 .

Scientific Research Applications

Electrophysiological Basis and Antiarrhythmic Actions

o-Desmethyl ranolazine, a major metabolite of ranolazine, contributes to the electrophysiological effects and antiarrhythmic actions of its parent compound. Ranolazine is known for its ability to suppress arrhythmias associated with various cardiac conditions such as acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion. It is particularly effective in suppressing atrial tachyarrhythmias and atrial fibrillation. The principal mechanism is thought to be inhibition of late sodium currents in the ventricles and use-dependent inhibition of peak sodium and potassium currents in the atria. These properties make o-Desmethyl ranolazine a compound of interest in cardiac electrophysiology research (Antzelevitch et al., 2011).

Mitochondrial Protection and Ischemia Reperfusion Injury

o-Desmethyl ranolazine has been investigated for its role in mitochondrial protection and reducing ischemia-reperfusion injury. Ranolazine, through its metabolite, appears to reduce calcium overload and oxidative stress, improving mitochondrial integrity. This contributes to protecting the heart during ischemia-reperfusion injury by reducing cellular calcium loading and indirectly reducing oxidative stress, thereby limiting necrosis and apoptosis (Aldakkak et al., 2011).

Role in Chronic Angina and Cardiovascular Disease

o-Desmethyl ranolazine is part of the mechanism by which ranolazine, an antianginal agent, exerts its therapeutic effects in chronic angina and other cardiovascular diseases. Ranolazine's antianginal effect does not depend on changes in heart rate or blood pressure and acts by inhibiting late inward sodium current, reducing calcium overload. This has led to its investigation in various aspects of cardiovascular disease beyond angina, such as in heart failure and arrhythmias (Jerling, 2006).

Future Therapeutic Applications

Emerging research suggests potential applications of o-Desmethyl ranolazine in conditions beyond its established use in angina. The compound's effects on ion currents, such as sodium and potassium channels, and its impact on cardiac electrophysiology, suggest possible therapeutic roles in arrhythmias and ischemic heart diseases. Furthermore, its influence on mitochondrial function indicates potential in managing ischemia-reperfusion injury and related cardiac conditions (Banerjee et al., 2017).

Safety And Hazards

According to the safety data sheet, o-Desmethyl ranolazine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Ranolazine, the parent drug of o-Desmethyl ranolazine, has been suggested as a potential anti-metastatic drug offering many potential advantages over current systemic treatment modalities . Further studies are needed to explore these possibilities.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTKNELUBGGUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675815
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Desmethyl ranolazine

CAS RN

172430-45-4
Record name O-Desmethyl ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G2S752Q5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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